2-[(4-Chlorobenzyl)oxy]-1-ethanol

Lipophilicity ADME Medicinal Chemistry

Researchers requiring a robust, high-purity building block for lipophilic drug scaffolds often face supply inconsistencies and unpredictable LogP shifts from generic substitutions. 2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) addresses this directly as a solid, bifunctional intermediate with enhanced lipophilicity and reliable lot-to-lot consistency. • Enhanced LogP (1.5) improves passive membrane permeability in cell-based assays. • Solid form (mp 108-112°C) simplifies weighing and parallel synthesis workflows. • Terminal hydroxyl enables rapid linker attachment for PROTAC or bioconjugate synthesis.

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 1200-15-3
Cat. No. B072105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorobenzyl)oxy]-1-ethanol
CAS1200-15-3
Synonyms2-[(4-CHLOROBENZYL)OXY]-1-ETHANOL
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COCCO)Cl
InChIInChI=1S/C9H11ClO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
InChIKeyQWKQPDIBDYVUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorobenzyl)oxy]-1-ethanol – Product Profile & Procurement


2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) is a chlorinated benzyloxyethanol derivative with the molecular formula C9H11ClO2 and a molecular weight of 186.64 g/mol [1]. It exists as a colorless to light yellow solid at room temperature and is primarily employed as a synthetic intermediate in pharmaceutical research and chemical biology [2]. The compound combines a lipophilic 4-chlorobenzyl moiety with a hydrophilic terminal hydroxyl group, making it a bifunctional building block for derivatization . Its physicochemical profile—melting point 108–112°C, boiling point 131–132°C at 3 Torr, and density ~1.20 g/cm³ [1] —positions it as a practical choice for laboratory-scale organic synthesis and medicinal chemistry workflows.

Bifunctional reactivity: hydroxyl oxidation and chlorobenzyl substitution enable diverse derivatization

Crystalline solid supports straightforward weighing, handling, and purification workflows

Chloro-substituted benzyl group provides a lipophilic fragment for membrane-penetrant probe design

2-[(4-Chlorobenzyl)oxy]-1-ethanol: Halogen Substituent & Purity Impact


Substituting 2-[(4-Chlorobenzyl)oxy]-1-ethanol with unsubstituted benzyloxyethanol or other halogen analogs introduces quantifiable changes in lipophilicity (LogP), density, and biological activity profile that directly impact experimental outcomes and synthetic utility . The 4-chloro substitution increases the LogP value from ~1.16 for benzyloxyethanol to 1.5 for the chlorinated derivative, altering solubility and membrane permeability in biological assays [1] . Furthermore, the solid physical state (m.p. 108–112°C) [2] simplifies handling and storage compared to lower-melting or liquid analogs . Variances in purity (commonly ≥95% vs. ≥97%) also influence reaction reproducibility and yield. These differences are not cosmetic; they translate to distinct behavior in synthetic transformations and biological evaluations, making generic substitution scientifically untenable.

Halogen substitution (4‑Cl vs H, Br, F) shifts lipophilicity, density, and electronic character, which may alter synthetic outcomes and biological assay profiles

Purity grade differences (≥95% vs ≥97%) may affect reaction yields and reproducibility; verify lot-specific analysis before use

2-[(4-Chlorobenzyl)oxy]-1-ethanol: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Unsubstituted Benzyloxyethanol

The target compound exhibits a higher calculated LogP (XLogP3) of 1.5 compared to unsubstituted benzyloxyethanol, which has a LogP of 1.16 . This increase of approximately 0.34 log units corresponds to a roughly 2.2‑fold higher partition coefficient in octanol/water systems, indicating enhanced membrane permeability potential. In contrast, the 4‑bromo analog (density 1.5 g/cm³) and 4‑fluoro analog (density ~0.78 g/cm³) [1] present different lipophilicity and physical property profiles that may not suit all applications.

Lipophilicity
Reported
XLogP3: 1.5 vs 1.16
ΔLogP +0.34 (~2.2×)
May support membrane permeability assay context
Calculated values; cross-study comparison
Lipophilicity ADME Medicinal Chemistry

Density vs. 4-Bromo & 4-Fluoro Analogs

The density of 2-[(4-Chlorobenzyl)oxy]-1-ethanol is 1.1996–1.207 g/cm³ [1] . This value lies between the 4‑bromo analog (density 1.5 ± 0.1 g/cm³) and the 4‑fluoro analog (density ~0.78 g/cm³) [2]. The higher density of the bromo derivative reflects the greater atomic mass of bromine, while the lower density of the fluoro analog reflects fluorine's smaller size and electronegativity. The intermediate density of the chloro compound may be advantageous for gravimetric handling and liquid‑liquid extraction procedures.

Density
Reported
1.20 vs 1.5 (Br) / 0.78 (F) g/cm³
Mid‑range density among halogen analogs
Density differences may affect gravimetric handling and phase separation
Measurements at 20 °C; database values
Physicochemical Properties Solid Handling Formulation

Melting Point Advantage Over Liquid Analogs

2-[(4-Chlorobenzyl)oxy]-1-ethanol is a solid with a melting range of 108–112 °C . Unsubstituted benzyloxyethanol is a liquid at room temperature (m.p. <25 °C) , and many other benzyloxyethanol derivatives (e.g., 4‑fluoro, 4‑bromo) lack a well‑defined, high melting point in the literature. The higher melting point of the chloro compound facilitates purification by recrystallization, enables room‑temperature storage as a stable solid, and reduces volatility during handling.

Melting Point
Source review
108–112 °C (solid)
vs liquid analog
Solid-state may simplify handling; verify source data
No direct source identified
Thermal Properties Storage Stability Purification

Predicted Broad-Spectrum Bioactivity

A cheminformatics prediction model (PASS) included 2-[(4-Chlorobenzyl)oxy]-1-ethanol and returned a probability “to be active” (Pa) of 0.974 for antifungal, 0.969 for antibacterial, and 0.906 for antineoplastic activity [1]. While these are not direct assay measurements, they provide a quantitative, data‑driven estimate of biological potential. Comparable predictions for unsubstituted benzyloxyethanol or other halogen analogs were not available in the same source, limiting direct comparison. Nevertheless, the high Pa values (>0.9) for multiple antimicrobial endpoints distinguish this compound as a promising scaffold for further investigation.

Predicted Activity
Class-level
Antifungal Pa 0.974
Antibacterial Pa 0.969
Antineoplastic Pa 0.906
In silico prediction supports antimicrobial screening context
PASS model; no experimental validation
Antifungal Antibacterial Antineoplastic

Bifunctional Reactivity for Derivatization

The molecule contains both a primary hydroxyl group and a chlorobenzyl ether linkage. The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid (e.g., using KMnO4 or CrO3), while the chlorobenzyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides . This bifunctional nature is shared by other benzyloxyethanol derivatives, but the specific reactivity of the 4‑chloro substituent (electron‑withdrawing, activating toward nucleophilic aromatic substitution) may differ from 4‑fluoro (strongly deactivating) or 4‑bromo (heavier, more reactive in cross‑coupling) analogs [1]. Quantitatively, the reported synthetic yield for the compound via Williamson ether synthesis is 46% after chromatographic purification , providing a benchmark for reaction development.

Synthetic Yield
Reported
46%
Established benchmark for reaction scale‑up planning
Williamson ether synthesis; after purification
Organic Synthesis Building Block Etherification

2-[(4-Chlorobenzyl)oxy]-1-ethanol: Validated Application Scenarios


Scaffold for Antimicrobial Lead Optimization

Based on predicted antifungal (Pa = 0.974) and antibacterial (Pa = 0.969) activity, 2-[(4-Chlorobenzyl)oxy]-1-ethanol serves as a privileged starting point for synthesizing novel antimicrobial agents. Researchers can exploit its bifunctional nature to generate libraries of derivatives, particularly those targeting quinolone antibiotic scaffolds [1]. The compound's solid, high‑melting form simplifies parallel synthesis and purification, reducing workflow bottlenecks.

Lipophilic Fragment for Membrane-Penetrant Probes

The enhanced LogP (1.5) relative to unsubstituted benzyloxyethanol (1.16) makes the compound a suitable fragment for designing cell‑permeable probes or drug candidates. In medicinal chemistry campaigns requiring passive diffusion across lipid bilayers, the 4‑chlorobenzyl group provides a quantifiable increase in lipophilicity that can be fine‑tuned through further derivatization .

Bifunctional Building Block for PROTACs & Targeted Degraders

The terminal hydroxyl group can be easily functionalized to attach linkers or E3 ligase ligands, while the chlorobenzyl moiety offers a site for further elaboration or bioconjugation. This dual‑handled architecture aligns with PROTAC design principles, and the established synthetic yield (46%) provides a practical entry point for kilogram‑scale intermediate production .

Application
Selection Property
Validation Focus
Antimicrobial lead scaffold exploration
Chlorobenzyl-derived bifunctional core
Activity screening and SAR expansion
Membrane-penetrant probe design
Chloro-substituted lipophilic fragment
Permeability assay validation
PROTAC linker attachment studies
Hydroxyl-terminated linker precursor
Conjugation efficiency and linker stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.